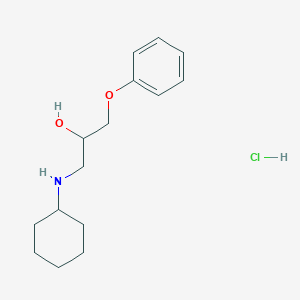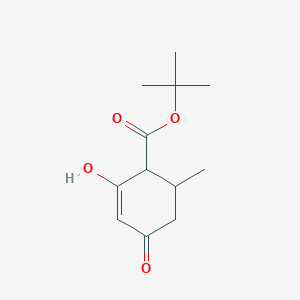
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride
Vue d'ensemble
Description
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride involves its binding to the beta-adrenergic receptor. This binding prevents the receptor from interacting with its natural ligands, which are hormones such as epinephrine and norepinephrine. By blocking the beta-adrenergic receptor, this compound can reduce heart rate and blood pressure, which makes it useful for treating conditions such as hypertension and arrhythmia.
Biochemical and Physiological Effects:
In addition to its effects on heart rate and blood pressure, 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride has a variety of other biochemical and physiological effects. It has been shown to reduce the release of insulin from the pancreas, which makes it useful for studying the mechanisms of insulin secretion. It has also been shown to have anti-inflammatory effects, which may make it useful for treating conditions such as asthma and chronic obstructive pulmonary disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are many future directions for research involving 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride. One area of interest is the development of new beta-blockers that are more effective and have fewer side effects than current drugs. Another area of interest is the use of this compound in studies of insulin secretion, inflammation, and other physiological processes. Finally, researchers may investigate the use of this compound in the treatment of various diseases, such as hypertension, arrhythmia, and asthma.
Applications De Recherche Scientifique
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride has a variety of scientific research applications. It is commonly used in studies of the beta-adrenergic receptor, which plays a critical role in regulating heart rate and blood pressure. This compound has been shown to be an effective antagonist of the beta-adrenergic receptor, which makes it useful for studying the mechanisms of action of beta-blockers.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGFSFAMUBOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1-carboxyethyl)thio]-1-naphthoic acid](/img/structure/B4084652.png)
![2-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4084653.png)


![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084667.png)
![6-chloro-3-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4084671.png)
![methyl 4-[6-amino-5-cyano-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4084680.png)
![ethyl 4-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B4084688.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-phenylpropanamide](/img/structure/B4084695.png)

![7-hydroxy-3-(4-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4084706.png)
![8-methoxy-3-[(2-oxocyclohexyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4084714.png)
![N-(3,5-dichloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4084756.png)
![methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4084759.png)